Cas no 2227852-61-9 ((3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid)

(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid
- 2227852-61-9
- EN300-1786071
-
- インチ: 1S/C6H12O3S/c1-2-10-4-5(7)3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: JIUZZNRUGAWPTP-RXMQYKEDSA-N
- ほほえんだ: S(CC)C[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 164.05071541g/mol
- どういたいしつりょう: 164.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786071-1.0g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1786071-5.0g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1786071-0.25g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1786071-0.5g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1786071-2.5g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1786071-1g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1786071-10g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1786071-10.0g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1786071-0.05g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1786071-0.1g |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid |
2227852-61-9 | 0.1g |
$1610.0 | 2023-09-19 |
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acidに関する追加情報
Introduction to (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic Acid (CAS No. 2227852-61-9)
(3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid, identified by its CAS number 2227852-61-9, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and biochemical studies. The presence of both hydroxyl and ethylsulfanyl functional groups makes it a versatile candidate for various synthetic and pharmacological explorations.
The compound's stereochemistry, specifically the (3R) configuration, plays a crucial role in its biological activity. Chiral molecules like this often exhibit different pharmacokinetic and pharmacodynamic properties compared to their enantiomers, making them valuable in the development of targeted therapies. Recent advancements in asymmetric synthesis have enabled the more efficient production of such enantiomerically pure compounds, which is essential for high-throughput screening and clinical trials.
In the realm of medicinal chemistry, (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid has been explored for its potential role as a precursor in the synthesis of novel bioactive molecules. The hydroxyl group provides a site for further functionalization, allowing chemists to attach various pharmacophores that could enhance binding affinity to biological targets. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in metabolic pathways.
Recent studies have highlighted the compound's significance in understanding enzyme mechanisms. Specifically, researchers have utilized computational modeling to predict how modifications to the ethylsulfanyl group could influence the compound's interactions with specific enzymes. These studies not only contribute to the fundamental understanding of enzyme function but also provide insights into designing more effective inhibitors or activators.
The hydroxyl group in (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid also makes it a candidate for exploring its role in redox biology. Compounds with hydroxyl functionalities are often involved in cellular signaling pathways and can act as antioxidants or redox cofactors. Investigating such properties could lead to the development of new therapeutic strategies for oxidative stress-related diseases.
Moreover, the ethylsulfanyl group introduces a sulfur atom into the molecule, which can participate in various biochemical reactions. Sulfur-containing compounds are known for their diverse biological activities and have been widely used in pharmaceuticals. The incorporation of an ethylsulfanyl moiety can modulate the electronic properties of the molecule, affecting its reactivity and biological interactions.
Current research is also focusing on the synthesis of analogs of (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid to identify more potent and selective bioactive compounds. High-throughput screening techniques combined with structure-activity relationship (SAR) studies have been instrumental in this endeavor. These approaches allow researchers to rapidly test a large library of compounds for their biological activity, thereby accelerating the discovery process.
The compound's potential applications extend beyond drug development. It has been proposed as a key intermediate in synthesizing complex organic molecules used in materials science and agrochemicals. The ability to functionalize both the hydroxyl and ethylsulfanyl groups provides chemists with a flexible platform for creating novel structures with tailored properties.
In conclusion, (3R)-4-(ethylsulfanyl)-3-hydroxybutanoic acid (CAS No. 2227852-61-9) represents a promising area of research with significant implications for both medicinal chemistry and biochemical studies. Its unique structural features and versatile reactivity make it an invaluable tool for exploring new therapeutic agents and understanding fundamental biological processes. As research continues to uncover its potential, this compound is poised to play a crucial role in advancing our understanding of life sciences and developing innovative solutions for various challenges.
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